
tert-Butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is a complex organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by its unique structure, which includes a pyridine ring, a hydroxyphenyl group, and a dimethylethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a 3-hydroxybenzaldehyde derivative with a suitable pyridine precursor under basic conditions. This is followed by esterification with tert-butyl alcohol in the presence of an acid catalyst to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process. The use of high-throughput screening and optimization techniques can further enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides or other esters.
Applications De Recherche Scientifique
1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Similar structure but different functional groups.
3,4-Dihydro-2H-pyran: Similar ring structure but lacks the hydroxyphenyl group.
Uniqueness
1,1-Dimethylethyl 3,4-dihydro-6-(3-hydroxyphenyl)-3-methyl-1(2H)-pyridinecarboxylate is unique due to its combination of a hydroxyphenyl group and a pyridinecarboxylate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
tert-butyl 6-(3-hydroxyphenyl)-3-methyl-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-12-8-9-15(13-6-5-7-14(19)10-13)18(11-12)16(20)21-17(2,3)4/h5-7,9-10,12,19H,8,11H2,1-4H3 |
Clé InChI |
TUOLRCHZMQJVNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13926530.png)
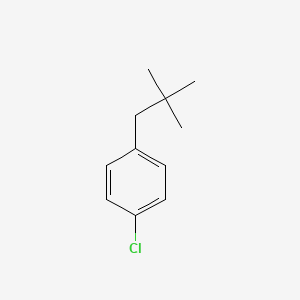

![4-Chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-one](/img/structure/B13926540.png)
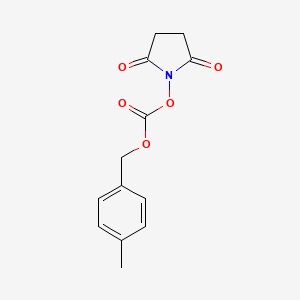
![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene;hydrochloride](/img/structure/B13926568.png)
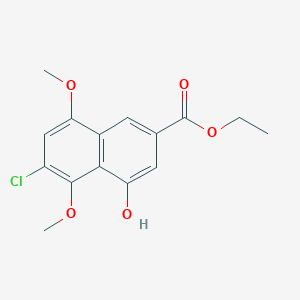
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
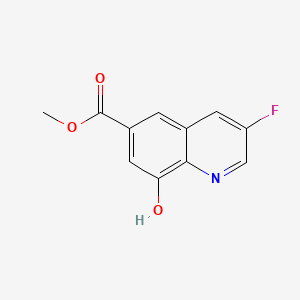

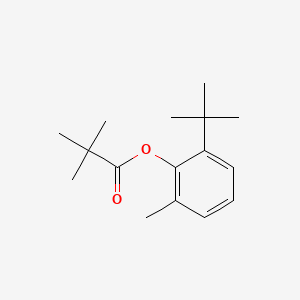
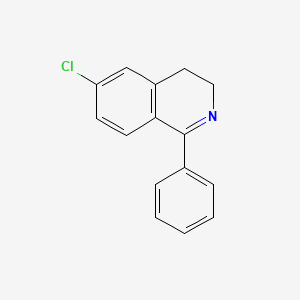

![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
